2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Description
2D Structure
The 2D structure features a planar quinoline ring system with substituents arranged in specific orientations:
- Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.
- Substituent positions :
The SMILES notation for the compound is:CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C.
3D Conformation
Computational models predict a non-planar 3D structure due to steric hindrance between the 7,8-dimethyl groups and the 2,5-dimethoxyphenyl substituent. Key torsional angles include:
- C4-COCl bond rotation : Restricted due to conjugation with the quinoline π-system.
- Methoxy group orientation : Orthogonal to the phenyl ring plane to minimize steric clashes.
Isomeric Forms and Tautomerism
While no experimental data on tautomerism exists for this specific compound, analogous quinoline derivatives exhibit prototropic tautomerism under certain conditions. For example:
- 4-Hydroxyquinolines may tautomerize to 4-quinolones via keto-enol shifts.
- Steric and electronic effects : The 7,8-dimethyl groups likely stabilize the carbonyl chloride form, disfavoring tautomerization to a hypothetical enol chloride.
Potential isomeric forms include:
- Positional isomers : Varying placement of methyl or methoxy groups.
- Conformational isomers : Rotamers arising from methoxy group rotation (e.g., syn vs. anti orientations relative to the quinoline plane).
Molecular Descriptors
Critical molecular descriptors for this compound include:
The InChIKey serves as a hashed version of the full InChI string, enabling rapid database searches. The XLogP3 value indicates high lipophilicity, consistent with the presence of hydrophobic methyl and methoxy groups.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-5-7-14-15(20(21)23)10-17(22-19(14)12(11)2)16-9-13(24-3)6-8-18(16)25-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBRQHMEIMKXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline Core with 2-(2,5-Dimethoxyphenyl) Substitution
The quinoline core substituted at positions 7 and 8 with methyl groups is typically prepared via classical quinoline synthesis methods such as the Friedländer condensation or Doebner-Miller reaction . These methods involve condensation of appropriately substituted anilines with carbonyl compounds (e.g., ketones or aldehydes).
The 2-(2,5-dimethoxyphenyl) substituent can be introduced either by using 2,5-dimethoxy-substituted aromatic aldehydes or ketones as starting materials in the condensation or by subsequent cross-coupling reactions on a halogenated quinoline intermediate.
Literature examples of related quinoline syntheses indicate reaction temperatures around 100 °C for initial condensation, often followed by purification steps such as recrystallization or chromatography to isolate the quinoline intermediate.
Conversion to Carbonyl Chloride
The key transformation to obtain the carbonyl chloride involves chlorination of the quinoline-4-carboxylic acid derivative.
The chlorinating agent of choice is typically thionyl chloride (SOCl₂) , which reacts with the carboxylic acid to form the corresponding acid chloride under reflux conditions.
Reaction conditions require careful temperature control to avoid decomposition of the sensitive carbonyl chloride group. Refluxing in anhydrous solvents such as dichloromethane or chloroform is common.
The reaction is usually performed under an inert atmosphere (nitrogen or argon) to exclude moisture, as the carbonyl chloride is highly moisture-sensitive and prone to hydrolysis.
Bases such as pyridine or triethylamine may be added to scavenge the HCl generated and to facilitate the reaction.
Detailed Reaction Conditions and Parameters
Purification and Characterization
After chlorination, the crude product is typically purified by column chromatography on silica gel using hexane/ethyl acetate gradients or by recrystallization from solvents such as dichloromethane/hexane.
Characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
X-ray Crystallography for detailed 3D structural information and confirmation of substituent orientation, which is critical for understanding reactivity.
Research Findings and Optimization Notes
Temperature Control: Excessive heating during chlorination leads to decomposition; thus, refluxing temperatures and reaction times must be optimized.
Moisture Sensitivity: The carbonyl chloride group is highly reactive with water; all reactions and storage must be conducted under anhydrous conditions with inert gas protection.
Yield Optimization: Use of bases like pyridine or triethylamine enhances yields by neutralizing HCl and driving the reaction forward.
Purity: Recrystallization and chromatography are essential to remove side products and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline core synthesis | Friedländer condensation | 2,5-Dimethoxybenzaldehyde, aniline | Reflux ~100 °C, 16 h | 60–75 | Requires careful temperature control |
| Halogenation (optional) | Electrophilic bromination | NBS, acetic acid | Room temp, overnight | ~98 | For functionalization |
| Carbonyl chloride formation | Acid chlorination | Thionyl chloride, pyridine/TEA | Reflux, inert atmosphere, 2–4 h | 70–85 | Moisture exclusion critical |
| Purification | Column chromatography, recrystallization | Silica gel, hexane/ethyl acetate | Ambient temperature | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl chloride group, converting it to an alcohol or aldehyde.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as primary and secondary amines, alcohols, and thiols are used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides, carboxylic acids, and aldehydes.
Reduction: Alcohols and aldehydes.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride lies in medicinal chemistry . The compound's structure suggests potential activity against various diseases. Its derivatives may exhibit anti-cancer properties due to the quinoline moiety, which is known for its biological activity.
- Case Study: Anticancer Activity
Research indicates that quinoline derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. Studies have shown that compounds with similar structures have demonstrated efficacy against different cancer cell lines, suggesting that this compound could be explored for similar applications.
Material Science
In material science , this compound can serve as a building block for synthesizing novel materials with specific optical or electronic properties. The incorporation of quinoline and aromatic groups can enhance the photophysical properties of polymers.
- Case Study: Organic Light Emitting Diodes (OLEDs)
Compounds containing quinoline structures have been investigated for use in OLEDs due to their favorable electron transport properties. The incorporation of this compound into polymer matrices could improve device efficiency and stability.
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for the detection and quantification of various analytes. Its chlorinated form can participate in reactions that facilitate the development of sensitive assays.
- Case Study: Chromatography Applications
In chromatography, derivatives of quinoline compounds are often employed as stationary phases or additives to enhance separation efficiency. The unique chemical structure allows for selective interactions with target molecules, improving detection limits.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is not fully understood but is believed to involve interactions with various molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the presence of the carbonyl chloride group allows for covalent modification of proteins and other biomolecules, leading to alterations in their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and synthetic features of the target compound with analogous quinoline derivatives:
Key Observations:
- Methoxy Group Orientation : The 2,5-dimethoxyphenyl group (target compound) versus 3,4-dimethoxyphenyl (QY-3488) alters electronic effects. The 2,5-substitution may enhance solubility in polar solvents due to symmetrical electron donation .
- Reactivity: The carbonyl chloride group in quinoline derivatives (target, QY-3556, QY-3488) is more reactive than the amide group in the patent compound (EP3348550A1), enabling broader utility in derivatization .
Physical and Chemical Properties
- Melting Points : While data for the target compound are unavailable, structurally related amides (e.g., EP3348550A1) melt at 146–147°C, whereas phenyl-substituted derivatives exhibit higher melting points (e.g., 215–300°C for carbamide adducts) .
- Solubility: The 2,5-dimethoxyphenyl group likely improves solubility in organic solvents (e.g., DMF, ethyl acetate) compared to non-polar analogues .
Biological Activity
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with dimethoxyphenyl and dimethyl substitutions, along with a reactive carbonyl chloride functional group, makes it a subject of interest in biological research. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHClN O
- Molecular Weight : 355.82 g/mol
- CAS Number : 1160261-48-2
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from several mechanisms:
- DNA Intercalation : The quinoline structure can intercalate into DNA, potentially disrupting replication and transcription processes.
- Covalent Modification : The carbonyl chloride group allows for covalent interactions with proteins and other biomolecules, leading to functional alterations.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that quinoline derivatives possess significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this one have been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating cytotoxic effects with IC values in the low micromolar range .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example A | MCF-7 | 1.5 |
| Example B | T47D | 3.0 |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential:
- Nitric Oxide Production : Studies involving lipopolysaccharide (LPS)-induced RAW 264.7 cells indicated that certain quinoline derivatives significantly inhibit nitric oxide production, suggesting a role in inflammatory pathways .
Case Studies and Research Findings
- Anticancer Evaluation :
- Antimicrobial Screening :
- Anti-inflammatory Mechanism :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via condensation of substituted anilines with ketones or aldehydes. The carbonyl chloride group is introduced via chlorination of a carboxylic acid intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include temperature control (e.g., reflux conditions for cyclization) and stoichiometric ratios to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch of carbonyl chloride at ~1800 cm⁻¹). X-ray crystallography may resolve steric effects from the dimethoxyphenyl group .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer: The carbonyl chloride group is moisture-sensitive, requiring anhydrous storage (e.g., desiccators, inert gas atmosphere). Stability studies using accelerated degradation tests (e.g., elevated temperature/humidity) coupled with HPLC analysis can identify decomposition products. Contamination by hydrolysis products (e.g., carboxylic acid derivatives) may skew biological assay results .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?
- Methodological Answer: The electron-withdrawing quinoline ring enhances the electrophilicity of the carbonyl carbon, facilitating reactions with amines (to form amides) or alcohols (to form esters). Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. Kinetic studies (e.g., varying nucleophile concentrations) quantify reaction rates .
Q. How do structural modifications (e.g., methoxy vs. methyl substituents) alter biological activity in related quinoline derivatives?
- Methodological Answer: Comparative SAR studies using analogs (e.g., 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride) reveal that electron-donating groups (e.g., methoxy) enhance membrane permeability, while halogens (e.g., Br) improve target binding. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking simulations validate these effects .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer: Discrepancies may arise from impurities or assay conditions (e.g., cell line variability). Reproducibility protocols include:
- Compound Purity: ≥95% purity via HPLC.
- Standardized Assays: Use of positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis: Cross-referencing data from structurally similar compounds (e.g., methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate) to identify trends .
Q. How can computational models predict the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation potential. Environmental fate studies (e.g., hydrolysis rates in aquatic systems) combined with toxicity assays on model organisms (e.g., Daphnia magna) assess ecological risks. Regulatory frameworks like REACH guide data interpretation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
